Bicyclo[4.1.0]heptan-3-one
Description
Structural Significance of the Bicyclo[4.1.0]heptane System
The defining feature of the bicyclo[4.1.0]heptane framework is the inherent strain arising from the three-membered cyclopropane (B1198618) ring. This strain makes the system susceptible to ring-opening reactions, providing a pathway to various functionalized cycloheptane (B1346806) derivatives. The rigid bicyclic structure also imparts a high degree of stereochemical control in reactions, making it a valuable template in asymmetric synthesis.
The presence of the cyclopropane ring also influences the conformation of the six-membered ring, leading to unique spatial arrangements of substituents. This has significant implications for the molecule's interaction with biological targets and its use in medicinal chemistry. ontosight.ai
Academic Context of Bicyclo[4.1.0]heptan-3-one as a Chemical Scaffold
This compound serves as a versatile chemical scaffold in organic synthesis. The ketone functionality at the 3-position provides a reactive site for a wide array of chemical transformations. smolecule.com These include nucleophilic additions, reductions, and cycloadditions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. smolecule.com
Its utility is further demonstrated in its use as a precursor for the synthesis of various natural products and biologically active molecules. For instance, derivatives of the bicyclo[4.1.0]heptane framework have been investigated for their potential as antiviral agents and as antagonists for the melanin-concentrating hormone receptor R1. researchgate.netresearchgate.net
Overview of Key Research Areas in this compound Chemistry
Research surrounding this compound is multifaceted, with several key areas of investigation:
Synthesis: A primary focus of research has been the development of efficient and stereoselective methods for the synthesis of this compound and its derivatives. Common strategies include the Simmons-Smith reaction of cyclohexenones or the oxidation of the parent hydrocarbon, norcarane (B1199111). smolecule.com The Corey-Chaykovsky reaction of quinone monoketals has also been employed to generate functionalized bicyclo[4.1.0]heptenone systems. researchgate.netresearchgate.net
Reactions: The reactivity of this compound is another significant area of study. The ketone group can be readily reduced to the corresponding alcohol. smolecule.com The strained cyclopropane ring can undergo acid-promoted cleavage, with the regioselectivity of this cleavage being influenced by factors such as acid strength and steric hindrance. tandfonline.com
Applications in Synthesis: The use of this compound as an intermediate in the total synthesis of natural products and other complex molecules is a major driver of research. Its rigid framework and functional handles make it an attractive starting material for constructing intricate molecular architectures. ontosight.ai For example, it has been used in the synthesis of tropolone (B20159) derivatives, a class of molecules with important biological and theoretical applications. researchgate.net
Medicinal Chemistry: The bicyclo[4.1.0]heptane scaffold is of interest in medicinal chemistry due to its unique three-dimensional structure. Researchers have synthesized and evaluated bicyclo[4.1.0]heptane-based compounds for various biological activities, including antiviral and receptor antagonist properties. researchgate.netontosight.ai The conformational rigidity of the scaffold can lead to enhanced binding affinity and selectivity for biological targets.
Interactive Data Tables
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O | nih.gov |
| Molecular Weight | 110.15 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 60582-64-1 | nih.gov |
Related Bicyclo[4.1.0]heptane Derivatives
| Compound Name | Molecular Formula | Key Feature |
| Bicyclo[4.1.0]heptane | C₇H₁₂ | The parent hydrocarbon, also known as norcarane. wikipedia.org |
| 7,7-dimethyl-4-methylene-bicyclo[4.1.0]heptan-3-one | C₁₀H₁₄O | A substituted derivative with additional functional groups. chemicalbook.com |
| 4,7,7-trimethyl-bicyclo[4.1.0]heptan-3-one | C₁₀H₁₆O | Also known as caranone. nist.gov |
| 7,7-dichlorobicyclo[4.1.0]heptane | C₇H₁₀Cl₂ | A di-halogenated derivative. cymitquimica.com |
| (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol | C₁₀H₁₈O₂ | A diol derivative with specific stereochemistry. ontosight.ai |
| Bicyclo[4.1.0]heptan-2-one | C₇H₁₀O | An isomer with the ketone at the 2-position. smolecule.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[4.1.0]heptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-2-1-5-3-6(5)4-7/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSLUWUWXKOLFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507183 | |
| Record name | Bicyclo[4.1.0]heptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60582-64-1 | |
| Record name | Bicyclo[4.1.0]heptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bicyclo 4.1.0 Heptan 3 One and Its Derivatives
Foundational Cyclopropanation Strategies
The initial and crucial step in many synthetic routes towards Bicyclo[4.1.0]heptan-3-one is the formation of the cyclopropane (B1198618) ring fused to a six-membered ring, creating the bicyclo[4.1.0]heptane (also known as norcarane) skeleton.
Simmons-Smith Reaction and its Variants for Bicyclo[4.1.0]heptane Precursors
The Simmons-Smith reaction is a cornerstone for the cyclopropanation of alkenes, including the synthesis of bicyclo[4.1.0]heptane from cyclohexene (B86901). ucla.eduwikipedia.org This reaction typically utilizes a carbenoid, an organozinc intermediate, generated from diiodomethane (B129776) and a zinc-copper couple. ucla.eduwikipedia.org The reaction is stereospecific, meaning the configuration of the starting alkene is preserved in the cyclopropane product. wikipedia.org
The classic Simmons-Smith reaction involves the reaction of cyclohexene with diiodomethane and a zinc-copper couple to yield norcarane (B1199111) (bicyclo[4.1.0]heptane). wikipedia.orgwikipedia.org However, the original conditions can be expensive due to the cost of diiodomethane. wikipedia.org This has led to the development of several variants to improve reactivity, reduce costs, and expand the substrate scope.
Key Variants of the Simmons-Smith Reaction:
| Variant | Reagents | Key Features |
| Furukawa Modification | Diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) | Increased reactivity, allowing for the cyclopropanation of less reactive alkenes. wikipedia.orgnih.gov |
| Charette Modification | Utilizes bipyridine complexes of zinc carbenoids | Efficient for various applications. nih.gov |
| Shi Modification | Employs tunable zinc reagents (RXZnCH₂Y) | Offers a novel class of reagents for efficient cyclopropanation. organic-chemistry.org |
| Use of Cheaper Reagents | Dibromomethane or diazomethane (B1218177) and zinc iodide | More economical alternatives to diiodomethane. wikipedia.org |
The presence of a hydroxyl group in the substrate can direct the cyclopropanation to occur on the same face of the molecule (cis-directing effect), a useful tool in stereoselective synthesis. wikipedia.orgorganic-chemistry.org The rate of the Simmons-Smith reaction is also influenced by the solvent, with less basic solvents generally leading to faster reactions. nih.gov
Photochemical [2+1]-Cycloadditions using Nucleophilic Carbenes
An alternative to metal-based carbenoids is the use of photochemically generated carbenes. Recent advancements have demonstrated that visible light can induce the formation of singlet nucleophilic carbenes from stable precursors like acyl silanes. scispace.comnih.govrsc.orgmonash.edu These carbenes can then undergo intramolecular [2+1]-cycloaddition with a tethered olefin to construct bicyclo[4.1.0]heptane scaffolds. scispace.comnih.govrsc.orgmonash.edu
This photochemical approach is advantageous as it often proceeds without the need for exogenous photocatalysts, sensitizers, or additives. scispace.comrsc.orgmonash.edu The reaction is typically highly stereospecific. chemrxiv.org This method has been successfully applied to the synthesis of various substituted bicyclo[4.1.0]heptane systems, including those containing heteroatoms. scispace.comnih.gov
Ketone Formation through Oxidation Reactions
Once the bicyclo[4.1.0]heptane skeleton is in place, the next critical step is the introduction of the ketone functionality at the C-3 position. This is typically achieved through the oxidation of a suitable precursor.
Oxidation of Bicyclo[4.1.0]heptane (Norcarane) Derivatives
The direct oxidation of the C-H bonds in norcarane can lead to the formation of this compound. Studies have shown that the oxidation of bicyclo[4.1.0]heptane can yield a mixture of isomeric alcohols and ketones. For instance, the oxygenation of 1-methylbicyclo[4.1.0]heptane with dioxiranes can produce alcohol and ketone products from oxidation at various positions on the ring. nih.gov The reactivity of specific C-H bonds towards oxidation can be influenced by their stereoelectronic environment. nih.gov
Selective Oxidation Approaches for this compound Synthesis
Achieving selective oxidation at the C-3 position is crucial for an efficient synthesis of the target compound. One approach involves the oxidation of a pre-functionalized bicyclo[4.1.0]heptane derivative, such as a corresponding alcohol. For example, cis- and trans-bicyclo[4.1.0]heptan-2-ol can be oxidized to the corresponding ketone. nih.gov
A more direct synthesis of a substituted this compound has been reported starting from 4,4-dimethoxycyclohexene. Reaction with dibromocarbene, followed by treatment with lithium dimethylcuprate and methyl iodide, and subsequent acid treatment yields 7,7-dimethylthis compound. rsc.org
Construction of Substituted Bicyclo[4.1.0]heptenones
In some synthetic strategies, the bicyclic core and the ketone functionality are constructed in a more concerted fashion, leading directly to substituted bicyclo[4.1.0]heptenones. These compounds are valuable intermediates for further chemical transformations.
A facile method for the synthesis of highly substituted bicyclo[4.1.0]heptenones involves the Corey-Chaykovsky reaction of quinone monoketals. rsc.orgresearchgate.netrsc.orgresearchgate.net This approach provides a rapid entry into functionally rich bicyclo[4.1.0]heptenone systems. rsc.orgrsc.org
Palladium-catalyzed intramolecular coupling and cyclization of appropriate precursors can also lead to the formation of substituted bicyclo[4.1.0]heptene derivatives. acs.org Furthermore, a palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes has been developed for the synthesis of 3-bicyclo[4.1.0]heptan-5-ones. rsc.org
Transition-metal-free approaches have also been devised. For instance, an oxidative cyclopropanation of aza-1,6-enynes allows for the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives. rsc.orgresearchgate.net
Corey-Chaykovsky Reaction with Quinone Monoketals
A facile and efficient method for the synthesis of highly substituted bicyclo[4.1.0]heptenone systems is the Corey-Chaykovsky reaction of quinone monoketals. rsc.orgresearchgate.net This approach utilizes sulfur ylides to mediate the cyclopropanation of masked o-benzoquinones (MOBs) and p-benzoquinone monoketals. rsc.orgsmolecule.com The reaction of MOBs with sulfur ylides, generated from various sulfonium (B1226848) salts, provides a direct route to functionalized bicyclo[4.1.0]heptenone derivatives. rsc.org
The scope of this reaction has been explored with different sulfur ylides, demonstrating its utility in generating a library of substituted bicyclic compounds. researchgate.net For instance, the cyclopropanation of p-benzoquinone monoketal with a sulfur ylide generated from trimethylsulfonium (B1222738) iodide results in the formation of two isomers, with the major isomer arising from the reaction at the less substituted double bond. rsc.org In contrast, specific sulfur ylides can lead to the exclusive formation of a single bicyclo[4.1.0]heptenone product. rsc.org This methodology provides a rapid entry to these valuable bicyclic systems, which can be further employed in the functionalization of other organic molecules, such as indoles, for potential applications in medicinal chemistry. rsc.orgrsc.org
Table 1: Synthesis of Bicyclo[4.1.0]heptenone via Cyclopropanation of Masked o-Benzoquinone (MOB)
| Entry | Ylide Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Trimethylsulfonium iodide | NaH | THF | rt | 78 |
| 2 | Trimethylsulfoxonium iodide | NaH | THF | rt | 75 |
Data compiled from studies on Corey-Chaykovsky reactions of quinone monoketals. rsc.org
Multistep Synthetic Sequences for Functionalized Analogues
The synthesis of functionalized bicyclo[4.1.0]heptane analogues often necessitates multistep sequences that allow for the precise installation of various functional groups and stereocenters. nih.govnih.gov A notable strategy involves the modular construction of these complex molecules from readily available starting materials like 1,4-cyclohexanedione. acs.orgacs.org These sequences often incorporate key transformations such as diastereoselective allylic oxidation and hydroboration reactions to introduce hydroxyl and other functional groups with high stereocontrol. nih.govacs.org
For example, a highly regio- and stereoselective synthetic approach has been established for the construction of a functionalized bicyclo[4.1.0]heptyl azide (B81097) intermediate. nih.govnih.govacs.org This key intermediate serves as a versatile precursor for the synthesis of a variety of carbocyclic nucleoside analogues. The synthetic plan may involve the preparation of an enantiomerically pure bicyclo[4.1.0]heptane alcohol as a starting material, followed by a series of transformations including allylic hydroxylation and olefin hydration to build up the desired functionality. nih.govacs.org These multistep approaches provide access to enantiomerically pure carbocyclic nucleoside analogues with multiple chiral centers, which are valuable for investigating their biological activities. nih.govacs.org
Asymmetric and Stereoselective Synthesis
The development of asymmetric and stereoselective methods for the synthesis of this compound and its derivatives is crucial for accessing enantiomerically pure compounds with specific biological functions. These strategies often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reactions.
Enantioselective Preparation of this compound Enantiomers
The enantioselective preparation of this compound enantiomers can be achieved through various asymmetric catalytic methods. One effective approach is the asymmetric transfer hydrogenation (ATH) of a corresponding cyclohexenone precursor using bifunctional ruthenium catalysts. uab.catsemanticscholar.org This method allows for the synthesis of both enantiomers of 4-hydroxy-2-cyclohexenone derivatives, which are versatile intermediates for the stereoselective synthesis of bicyclo[4.1.0]heptane scaffolds. uab.catnih.gov
Another powerful strategy is the catalytic enantioselective desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones. thieme-connect.com This ring-retentive desymmetrization can be accomplished through a formal C(sp²)-H alkylation using a nitroalkane as the alkylating agent, catalyzed by a dihydroquinine-derived bifunctional tertiary aminosquaramide. thieme-connect.com This protocol has been successfully applied to the first catalytic enantioselective synthesis of the natural product (–)-car-3-ene-2,5-dione, demonstrating its utility in accessing enantioenriched bicyclo[4.1.0]heptane derivatives. thieme-connect.com
Table 2: Enantioselective Synthesis of a Bicyclo[4.1.0]heptane Precursor via Asymmetric Transfer Hydrogenation
| Catalyst | Substrate | Product Enantiomeric Excess (ee) (%) |
|---|---|---|
| (R,R)-Ru-catalyst | 1,4-Cyclohexenedione monoethylene ketal | 92 (for (R)-enantiomer) |
Data is based on the enantioselective preparation of 4-hydroxy-2-cyclohexenone derivatives as key intermediates. nih.gov
Diastereoselective Allylic Oxidation and Hydroboration Reactions
Diastereoselective reactions are fundamental in multistep syntheses to control the relative stereochemistry of functionalized bicyclo[4.1.0]heptane analogues. nih.govnih.gov Highly diastereoselective allylic oxidation and hydroboration reactions are key steps in the asymmetric synthesis of carbocyclic nucleoside analogues built on a 4′-hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane template. nih.govacs.orguab.cat These reactions allow for the controlled introduction of hydroxyl groups at specific positions on the bicyclic scaffold. acs.org
Chiral Catalysis in Bicyclo[4.1.0]heptane Scaffold Construction
Chiral catalysis plays a pivotal role in the construction of enantiomerically enriched bicyclo[4.1.0]heptane scaffolds. researcher.liferesearchgate.net Various catalytic systems, including transition-metal and organocatalysts, have been successfully applied. researchgate.netnih.gov Asymmetric gold(I)-catalyzed synthesis of bicyclo[4.1.0]heptene derivatives has been achieved via a cycloisomerization process of 1,6-enynes, utilizing chiral gold complexes to induce enantioselectivity. rsc.org
In another approach, the desymmetrization of meso-bicyclo[4.1.0]heptane derivatives has been accomplished using chiral catalysts. thieme-connect.com For example, a cob(I)alamin-catalyzed desymmetrization of a spiro-activated meso-bicyclo[4.1.0]heptane leads to monosubstituted cyclohexene derivatives through ring-opening of the cyclopropane. thieme-connect.com More recently, ring-retentive desymmetrization has been achieved using bifunctional tertiary aminosquaramides derived from cinchona alkaloids as catalysts. thieme-connect.com These chiral catalysts facilitate the enantioselective construction of the bicyclo[4.1.0]heptane framework, providing access to valuable chiral building blocks. thieme-connect.com
Intramolecular Cyclization Approaches
Intramolecular cyclization reactions represent a powerful strategy for the construction of the bicyclo[4.1.0]heptane ring system. researchgate.netnih.govresearchgate.net These approaches often offer high efficiency and stereoselectivity in forming the fused bicyclic structure. researchgate.net Various methods, including transition-metal-catalyzed and radical-mediated cyclizations, have been developed. researcher.lifenih.gov
Palladium-catalyzed intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides provides a diastereoselective route to 2-styryl-substituted bicyclo[4.1.0]hept-3-enes. acs.org This reaction proceeds via a proposed mechanism involving oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by intramolecular cyclization. acs.org
Furthermore, radical-triggered tandem cyclization of 1,6-enynes has been developed to synthesize strained bicyclo[4.1.0]heptane derivatives. researchgate.net These intramolecular strategies are a key component in the synthetic chemist's toolbox for accessing the bicyclo[4.1.0]heptane scaffold and its derivatives. researcher.life
Cyclization of Cyclic β-Keto Radicals from Cyclopropanols
The generation of β-keto radicals through the oxidative ring opening of cyclopropanols provides a versatile entry point for constructing complex molecular architectures. nih.govbeilstein-journals.org This strategy leverages the inherent ring strain of cyclopropanols, which readily undergo single-electron oxidation to form highly reactive β-carbonyl radicals. nih.gov These intermediates can then participate in tandem cyclization reactions to form new ring systems.
One-electron oxidation of bicyclic cyclopropanols, such as bicyclo[4.1.0]heptan-1-ol derivatives, using manganese(III) tris(pyridine-2-carboxylate) [Mn(pic)3] or manganese(III) acetate, generates cyclic β-keto radicals that undergo ring expansion. oup.comresearchgate.net These expanded radicals can then cyclize intramolecularly onto a tethered olefinic side chain. The resulting cyclized radical intermediate can be trapped by various reagents, allowing for the introduction of diverse functionalities. oup.comresearchgate.net
For instance, the oxidation of a bicyclo[4.1.0]heptan-1-ol derivative possessing a 3-butenyl group at the C5 position with Mn(pic)3 initiates a ring expansion to a cycloheptanone (B156872) radical. This is followed by an intramolecular exo cyclization onto the double bond, selectively forming a bicyclo[5.3.0]decan-3-one skeleton. oup.com The versatility of this method is demonstrated by the ability to trap the final radical intermediate with electron-rich olefins, electron-deficient olefins, or tributyltin hydride, thereby introducing various substituents. oup.com
A study demonstrated that the reaction of a 5-(3-butenyl)bicyclo[4.1.0]heptan-1-ol with Mn(pic)3 in the presence of α-(tert-butyldimethylsiloxy)styrene yielded the corresponding bicyclo[5.3.0]decan-3-one derivative. oup.com This process highlights an efficient method for constructing bicyclic systems containing medium-sized rings. oup.com
| Starting Material | Oxidant | Radical Trap | Product Skeleton | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-(3-Butenyl)bicyclo[4.1.0]heptan-1-ol | Mn(pic)3 | α-(tert-butyldimethylsiloxy)styrene | Bicyclo[5.3.0]decan-3-one | 81 | oup.com |
| 5-(3-Butenyl)bicyclo[4.1.0]heptan-1-ol | Mn(pic)3 | 1-(tert-butyldimethylsiloxy)-1-phenylethene | Bicyclo[5.3.0]decan-3-one | 68 | oup.com |
| 5-(3-Butenyl)bicyclo[4.1.0]heptan-1-ol | Mn(pic)3 | Tributyltin hydride (Bu3SnH) | Bicyclo[5.3.0]decan-3-one | 68 | oup.com |
| 5-(3-Butenyl)bicyclo[4.1.0]heptan-1-ol | Mn(pic)3 | Acrylonitrile | Bicyclo[5.3.0]decan-3-one | 66 | oup.com |
| 5-(4-Pentenyl)bicyclo[4.1.0]heptan-1-ol | Mn(pic)3 | α-(tert-butyldimethylsiloxy)styrene | Bicyclo[5.4.0]undecan-3-one | 64 | oup.com |
Ring-Forming Reactions to Access Bicyclo[4.1.0]heptane Structures
A variety of ring-forming reactions have been developed for the synthesis of the bicyclo[4.1.0]heptane framework, utilizing strategies such as transition-metal catalysis and cyclopropanation reactions. researchgate.net
One classical approach involves the reaction of dibromocarbene with a cyclohexene derivative. For example, the synthesis of 7,7-dimethylthis compound was achieved by reacting 4,4-dimethoxycyclohexene with dibromocarbene to form 3,3-dimethoxy-7,7-dibromobicyclo[4.1.0]heptane. Subsequent treatment with lithium dimethylcuprate(II) and methyl iodide, followed by acidic workup, afforded the target ketone. rsc.org
Palladium-catalyzed reactions offer another powerful tool for constructing these bicyclic systems. An intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with various β-styryl bromides yields 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in a regio- and stereoselective manner. doi.orgacs.org This reaction is initiated by the oxidative addition of a Pd(0) complex to the carbon-bromine bond of the styryl bromide. doi.org Similarly, a palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes using t-butyl nitrite (B80452) as an oxidant provides a facile route to 3-bicyclo[4.1.0]heptan-5-ones through a cascade involving hydration, cyclization, and cyclopropanation. rsc.org
The Corey-Chaykovsky reaction represents another effective method. The reaction of quinone monoketals with sulfur ylides can produce highly substituted bicyclo[4.1.0]heptenones. researchgate.netresearchgate.net This cyclopropanation of masked o-benzoquinones allows for the regioselective generation of functionalized bicyclo[4.1.0]heptane derivatives. researchgate.net
Furthermore, gold(I)-catalyzed cycloisomerization of 1,6-cyclopropene-enes provides highly efficient and diastereoselective access to various bicyclo[4.1.0]heptane structures. researchgate.net This process proceeds via a regioselective electrophilic ring opening of the cyclopropene (B1174273) to generate an alkenyl gold carbenoid, which then undergoes intramolecular cyclopropanation. researchgate.net
| Methodology | Key Reagents/Catalyst | Substrate Type | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Dibromocarbene Addition | CHBr3, KOC(CH3)3; LiCu(CH3)2 | Cyclohexene derivative | 7,7-dimethylthis compound | Stepwise construction via dibromocyclopropane intermediate. | rsc.org |
| Palladium-Catalyzed Coupling-Cyclization | Pd(PPh3)4, Ag2CO3, K2CO3 | 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione + β-styryl bromides | 2-Styryl-substituted bicyclo[4.1.0]hept-3-enes | High regio- and stereoselectivity. | doi.orgacs.org |
| Palladium-Catalyzed Oxidative Cyclization | Pd(OAc)2, tBuONO | 1,6-Enynes | Bicyclo[4.1.0]heptan-5-ones | Cascade reaction involving hydration, cyclization, and cyclopropanation. | rsc.org |
| Corey-Chaykovsky Reaction | Sulfur ylide | Quinone monoketals (masked o-benzoquinones) | Functionalized bicyclo[4.1.0]heptenones | Regioselective cyclopropanation. | researchgate.netresearchgate.net |
| Gold(I)-Catalyzed Cycloisomerization | Gold(I) catalyst | 1,6-Cyclopropene-enes | Bicyclo[4.1.0]heptanes | Highly efficient and diastereoselective. | researchgate.net |
Chemical Reactivity and Mechanistic Studies of Bicyclo 4.1.0 Heptan 3 One
Reactions at the Carbonyl Center
The carbonyl group in Bicyclo[4.1.0]heptan-3-one is a primary site for chemical transformations, including nucleophilic additions and reductions, which allow for extensive functionalization and the creation of diverse molecular architectures.
Nucleophilic Addition Reactions and Product Diversification
The electrophilic nature of the carbonyl carbon in this compound facilitates its reaction with a wide range of nucleophiles. These additions are fundamental in synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds, leading to a variety of derivatives.
A prominent example of such a reaction is the Wittig reaction, which converts the ketone into an alkene. For instance, a derivative of this compound reacts with methyltriphenylphosphonium (B96628) iodide (Ph₃PCH₃I) to yield the corresponding methylene-substituted bicycloheptane. nih.gov This transformation effectively replaces the C=O bond with a C=C bond, demonstrating a powerful method for product diversification. organic-chemistry.org
Organometallic reagents, such as Grignard reagents, also readily add to the carbonyl center. The reaction of an allylic Grignard reagent with a related bicyclic precursor, epichlorohydrin, followed by intramolecular cyclopropanation, has been used to synthesize a Bicyclo[4.1.0]heptan-2-ol derivative, showcasing a pathway to tertiary alcohols with new carbon-carbon bonds. researchgate.net
| Nucleophile/Reagent | Reaction Type | Product Class |
|---|---|---|
| Phosphorus Ylide (e.g., Ph₃P=CH₂) | Wittig Reaction | Alkene (e.g., 3-Methylenebicyclo[4.1.0]heptane) |
| Grignard Reagent (e.g., RMgBr) | Grignard Addition | Tertiary Alcohol |
Reduction Chemistry of the Ketone Functionality
The ketone functionality of this compound can be readily reduced to a secondary alcohol, Bicyclo[4.1.0]heptan-3-ol. This transformation is typically accomplished using complex metal hydrides that act as a source of the hydride ion (H⁻).
Commonly employed reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). oup.com Sodium borohydride is a milder, more selective reagent often used in protic solvents like methanol (B129727) or ethanol, while LiAlH₄ is a more powerful reducing agent that requires anhydrous conditions. masterorganicchemistry.comyoutube.compressbooks.pub The reaction proceeds via the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. A subsequent workup with a proton source (e.g., water or dilute acid) neutralizes the alkoxide to yield the final alcohol product. pressbooks.pub
| Reagent | Abbreviation | Typical Conditions | Product |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Methanol/Ethanol, rt | Bicyclo[4.1.0]heptan-3-ol |
| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous Ether/THF, followed by H₂O workup | Bicyclo[4.1.0]heptan-3-ol |
Ring-Opening and Rearrangement Reactions
The strained cyclopropane (B1198618) ring within the bicyclo[4.1.0]heptane framework imparts unique reactivity, making the system susceptible to various rearrangement reactions, particularly under thermal conditions or when carbocationic intermediates are formed.
Thermal Vinylcyclopropane-to-Cyclopentene Rearrangements
The vinylcyclopropane (B126155) rearrangement is a well-studied thermal isomerization that converts a vinyl-substituted cyclopropane into a cyclopentene. This documentsdelivered.com sigmatropic carbon shift is a key reaction for ring expansion. researchgate.net While detailed studies on a vinyl-substituted this compound are not prevalent, extensive research on the closely related analog, 1-ethenylbicyclo[4.1.0]heptane, provides a clear mechanistic model. In the gas phase at 338 °C, this compound rearranges to form Bicyclo[4.3.0]non-1(9)-ene.
According to Woodward-Hoffmann rules, a thermal documentsdelivered.com sigmatropic shift can proceed through stereochemically distinct pathways. The key mechanistic question is whether the migrating group moves across the same face (suprafacial) or opposite faces (antarafacial) of the π-system. Mechanistic studies using deuterium-labeled 1-(2′-(E)-d-ethenyl)bicyclo[4.1.0]heptane have shown that the rearrangement proceeds through both suprafacial and antarafacial pathways.
The product distribution, analyzed by deuterium (B1214612) NMR, revealed a distinct preference for the suprafacial pathway. This indicates that while both modes of reaction occur, the transition state leading to the suprafacial product is energetically favored.
| Pathway | Product Distribution (%) |
|---|---|
| Suprafacial (sr + si) | 79 ± 2% |
| Antarafacial (ar + ai) | 21 ± 2% |
Degenerate Rearrangements of Carbocationic Intermediates
Carbocationic intermediates derived from the bicyclo[4.1.0]heptane skeleton are prone to rapid and complex rearrangements due to the stabilizing influence of the adjacent cyclopropyl (B3062369) group (a cyclopropylcarbinyl cation system). A fascinating manifestation of this is the phenomenon of degenerate rearrangement, where a carbocation rearranges into a structure that is chemically identical to the starting ion.
Studies on the 2-bicyclo[4.1.0]heptyl cation, which can be generated from the corresponding alcohol (a reduction product of the ketone) in superacid, have provided direct evidence for such a process. chemrxiv.orgchemrxiv.org Using 13C NMR spectroscopy at very low temperatures (e.g., -85°C), it is possible to observe the signals for two distinct, rapidly equilibrating cyclopropylcarbinyl cations. This interconversion represents a degenerate cyclopropylcarbinyl-cyclopropylcarbinyl rearrangement where the positive charge is delocalized across the system. At higher temperatures, the signals coalesce as the rate of rearrangement becomes too fast for the NMR timescale, resulting in an averaged spectrum. pnas.org This dynamic behavior highlights the fluxional nature of carbocations within this strained bicyclic system. documentsdelivered.comgrafiati.com
Photochemical and Thermal Transformations
The absorption of light by this compound promotes the molecule to an electronically excited state, from which it can undergo a variety of transformations. The nature of these transformations is highly dependent on whether the reaction proceeds through a singlet or a triplet excited state.
Direct Photolysis Pathways and Product Distributions
Direct irradiation of β,γ-unsaturated ketones typically leads to reactions from the excited singlet state. In the case of compounds structurally analogous to this compound, the predominant photochemical process observed upon direct photolysis is a researchgate.netresearchgate.net-acyl shift. This rearrangement involves the migration of the acyl group from its original position to the β-carbon of the double bond.
For a related compound, 3,7,7-trimethylbicyclo[4.1.0]hept-2-en-4-one, irradiation has been shown to produce multiple photoisomers, indicating the complexity of these photochemical transformations. researchgate.net
Hypothetical Product Distribution from Direct Photolysis of this compound
| Product | Structure | Hypothetical Yield (%) |
|---|---|---|
| Bicyclo[3.2.0]hept-6-en-2-one ( researchgate.netresearchgate.net-acyl shift product) | C7H8O | Major |
| Starting Material | C7H10O | Minor |
Note: This table is illustrative and based on the known reactivity of similar β,γ-unsaturated ketones. Actual yields would require experimental verification.
Triplet-Sensitized Photolysis Mechanisms
When the photolysis of a β,γ-unsaturated ketone is carried out in the presence of a triplet sensitizer (B1316253) (e.g., acetone), the ketone's triplet excited state is populated via energy transfer from the sensitizer. Reactions from the triplet state often follow a different pathway compared to those from the singlet state. For β,γ-unsaturated ketones, the characteristic reaction from the triplet state is the oxa-di-π-methane rearrangement. researchgate.net
This rearrangement is a photochemical process that converts a 1,4-diene or a related system (like a β,γ-unsaturated ketone) into a vinylcyclopropane or a cyclopropyl ketone, respectively. The mechanism involves the formation of a diradical intermediate through bonding between the carbonyl oxygen and the β-carbon of the double bond, followed by cyclopropane ring formation and cleavage of one of the original cyclopropane bonds to yield the final product.
In the case of this compound, the oxa-di-π-methane rearrangement would be expected to yield a tricyclic cyclopropyl ketone. The general mechanism proceeds as follows:
Triplet Excitation: The sensitizer absorbs a photon and undergoes intersystem crossing to its triplet state. It then transfers this energy to a molecule of this compound, promoting it to its triplet (T1) state.
Intramolecular Cyclization: The excited carbonyl group in the triplet state interacts with the π-system of the double bond, leading to the formation of a five-membered ring diradical intermediate.
Intersystem Crossing and Rearrangement: The diradical undergoes intersystem crossing to the singlet ground state surface and subsequently rearranges through a cyclopropylcarbinyl-like radical to form the final tricyclic ketone product.
The efficiency of the oxa-di-π-methane rearrangement can be high, and it often proceeds with a high degree of stereoselectivity. researchgate.net
Structural Characterization, Conformational Analysis, and Advanced Spectroscopic Applications
Conformational Landscape of Bicyclo[4.1.0]heptan-3-one
The bicyclo[4.1.0]heptane framework, a fusion of a cyclohexane (B81311) ring and a cyclopropane (B1198618) ring, imposes significant conformational constraints on the molecule. This rigid structure is of interest in medicinal chemistry as it allows for the specific spatial arrangement of functional groups, which can enhance binding affinity and selectivity for biological targets.
Experimental Determination of Conformations (e.g., solution-state vs. solid-state)
The conformation of bicyclo[4.1.0]heptane derivatives can differ between the solid state and in solution. X-ray crystallography is the definitive method for determining the solid-state conformation, providing precise measurements of bond lengths and angles. For instance, studies on derivatives like 1,1',6,6'-tetraaza-7,7'-bi(bicyclo[4.1.0]heptane) have utilized this technique to elucidate their three-dimensional structure.
In solution, the conformational landscape can be more complex due to the potential for different conformers to be in equilibrium. Techniques such as gas-phase electron diffraction (GED) and NMR spectroscopy are employed to study these solution-phase structures. For example, studies on related diazabicyclo[3.1.0]hexane systems have shown that intermolecular interactions in the solid state can radically alter the conformational structure compared to the gas phase or in solution.
Influence of Stereochemistry on Conformation and Reactivity
The stereochemistry of substituents on the bicyclo[4.1.0]heptane ring system plays a crucial role in determining its preferred conformation and, consequently, its chemical reactivity. The rigid nature of this bicyclic system means that the spatial orientation of functional groups is well-defined.
This conformational locking is a valuable tool in drug design, as it can be used to create molecules with a high degree of pre-organization for binding to a biological target. For example, the bicyclo[4.1.0]heptane scaffold has been used to develop antagonists for specific receptors by presenting functional groups in a precise three-dimensional arrangement. The stereoselective synthesis of enantiomerically pure carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane template highlights the importance of controlling stereochemistry to achieve desired biological activity. nih.govacs.org
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. While one-dimensional ¹H and ¹³C NMR provide initial information, advanced multidimensional techniques are often necessary for complete structural and stereochemical assignment.
Multidimensional NMR for Structural and Stereochemical Assignment
Multidimensional NMR experiments are essential for unraveling the complex spin systems present in this compound derivatives.
COSY (Correlation Spectroscopy): This 2D NMR technique identifies ¹H-¹H spin-spin couplings, which helps to trace the connectivity of protons within the bicyclic framework.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): The configuration of stereocenters can be determined by observing through-space interactions between protons. For example, in a bicyclo[4.1.0]heptane derivative, strong cross-peaks between specific protons in the NOESY spectrum confirmed the configuration at C-5'. nih.gov
¹³C NMR data for a variety of bicyclic ketones, including bicyclo[4.1.0]heptanones, have been recorded to examine the variations in chemical shifts with structure and methyl substitution. cdnsciencepub.com These studies have shown that ¹³C shieldings are a valuable tool for stereochemical assignments, particularly through the observation of γ-effects. cdnsciencepub.com
Below is a table summarizing typical ¹³C NMR chemical shifts for a substituted bicyclo[4.1.0]heptan-2-one derivative.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 | 10.2 |
| C2 | 209.1 |
| C3 | 36.7 |
| C4 | 21.2 |
| C5 | 17.7 |
| C6 | 17.4 |
| C7 | 25.8 |
| Data for bicyclo[4.1.0]heptan-2-one derivative. nd.edu |
Dynamic NMR for Conformational Equilibria Studies
Dynamic NMR (DNMR) is a technique used to study the rates of conformational exchange processes. nih.govnih.gov By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers for processes such as ring inversion or rotation around single bonds. nih.govnih.gov While specific DNMR studies on this compound were not found, this technique is applicable to study conformational equilibria in this and related bicyclic systems.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure Elucidation
Other characteristic vibrations include the C-H stretching of the alkane rings. Theoretical calculations, often using density functional theory (DFT), can be used to predict vibrational spectra and aid in the assignment of experimental IR and Raman bands.
The table below shows characteristic infrared absorption frequencies for relevant functional groups.
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |
| C=O (Ketone) | Stretch | 1600 - 1800 |
| C-H (Alkane) | Stretch | 2850 - 3000 |
| C-C | Stretch | 800 - 1200 |
| General characteristic frequencies for functional groups. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is crucial for understanding its chemical reactivity and physical properties. For bicyclo[4.1.0]heptane derivatives, X-ray diffraction analysis has been instrumental in confirming their stereochemistry and elucidating the intricate details of their molecular architecture.
For instance, the structure of a functionalized bicyclo[4.1.0]heptane derivative was confirmed through X-ray crystallography, providing definitive evidence for its regioselectivity and stereochemistry resulting from a Corey-Chaykovsky cyclopropanation reaction. researchgate.net Similarly, the molecular structure of 2-styryl-substituted bicyclo[4.1.0]hept-3-enes, synthesized via a palladium-catalyzed intramolecular coupling-cyclization, was elucidated using X-ray diffraction analysis. acs.org In the realm of heterocyclic analogs, the structures of various aza-bicyclo[4.1.0]heptane and oxa-bicyclo[4.1.0]heptane derivatives have also been unequivocally established through X-ray crystallography. scispace.comrsc.org
A representative example of crystallographic data for a bicyclo[4.1.0]heptane derivative is presented in the table below. This data provides a snapshot of the key parameters that define the crystal lattice and the molecule's arrangement within it.
| Parameter | Value | Significance |
|---|---|---|
| Chemical Formula | C24H26O3 | Molecular composition |
| Formula Weight | 362.46 | Molar mass |
| Crystal System | Monoclinic | Crystal symmetry classification |
| Space Group | P21/c | Symmetry of the unit cell |
| a (Å) | 10.123(2) | Unit cell dimension |
| b (Å) | 18.456(4) | Unit cell dimension |
| c (Å) | 10.543(2) | Unit cell dimension |
| β (°) | 101.98(3) | Unit cell angle |
| Volume (Å3) | 1926.1(7) | Volume of the repeating unit |
| Z | 4 | Molecules per unit cell |
Fictional data for illustrative purposes, based on typical values for organic molecules.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (Implied by asymmetric synthesis)
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical features of a molecule. In the context of asymmetrically synthesized compounds like derivatives of this compound, CD spectroscopy is invaluable for determining enantiomeric purity and assigning the absolute configuration of the chiral centers.
The application of CD spectroscopy is especially crucial when crystallographic methods are not feasible. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), serves as a unique fingerprint for a particular enantiomer. By comparing the experimentally obtained CD spectrum with that predicted by theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration of the molecule can be confidently assigned.
While specific CD data for the parent this compound is not extensively detailed in the available literature, the principles of its application are well-established in the study of related bicyclic ketones. For instance, the absolute stereochemistry of bicyclo[3.2.0]heptan-3-ones has been successfully determined using circular dichroism. nih.gov This approach is directly transferable to the this compound system.
The synthesis of enantiomerically enriched bicyclo[4.1.0]heptane derivatives often relies on chiroptical methods for validation of the stereochemical outcome. The enantiomeric excess (ee) of such syntheses can be determined, and the spatial arrangement of atoms in the newly formed chiral centers can be established. The table below illustrates the type of data that would be obtained from a circular dichroism study of a chiral this compound derivative.
| Enantiomer | Solvent | λmax (nm) | Molar Ellipticity [θ] (deg cm2 dmol-1) | Transition |
|---|---|---|---|---|
| (+)-Enantiomer | Methanol (B129727) | 295 | +5200 | n → π |
| (-)-Enantiomer | Methanol | 295 | -5200 | n → π |
| (+)-Enantiomer | Methanol | 210 | -8300 | π → π |
| (-)-Enantiomer | Methanol | 210 | +8300 | π → π |
Hypothetical data for illustrative purposes.
Theoretical and Computational Chemistry of Bicyclo 4.1.0 Heptan 3 One Systems
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the stability, reactivity, and electronic properties of molecules. For bicyclo[4.1.0]heptane systems, these methods have been applied to investigate reaction mechanisms and conformational landscapes.
Ab Initio Methods for Energetic Barriers and Conformational Analysis
Ab initio methods are computational chemistry methods based on quantum mechanics. These have been applied to understand the energetics and conformations of bicyclo[4.1.0]heptane derivatives. For example, the thermal isomerization of related bicyclic systems has been studied using ab initio methods to map out potential energy surfaces and locate transition states.
While specific conformational analysis of Bicyclo[4.1.0]heptan-3-one is not available, studies on related 1,6-diazabicyclo[4.1.0]heptanes have shown that the energies of chair, half-chair, and boat conformations are nearly equal, stabilized by stereoelectronic interactions. researchgate.net This suggests that this compound likely also exists as a mixture of conformers. Theoretical calculations on the related 7-oxabicyclo[4.1.0]heptane structure have also indicated the presence of multiple stable conformers.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to understand the three-dimensional structure and flexibility of molecules, which are crucial for their reactivity.
Prediction of Reactive Sites and Regioselectivity
Computational models can predict the most likely sites for chemical reactions. For the bicyclo[4.1.0]heptane framework, DFT calculations have successfully predicted the regioselectivity of oxygenation reactions. nih.govsemanticscholar.org The models show that hyperconjugative interactions between the Walsh orbitals of the cyclopropane (B1198618) ring and the σ* orbitals of adjacent C-H bonds lead to their activation. nih.govsemanticscholar.org This type of analysis would be directly applicable to this compound to predict its reactivity towards nucleophilic and electrophilic attack.
Elucidation of Complex Reaction Pathways
Theoretical studies have been crucial in elucidating complex reaction pathways involving the bicyclo[4.1.0]heptane skeleton. For example, the photochemical rearrangement of bicyclo[4.1.0]hept-2-ene has been investigated using ab initio multiconfigurational methods. researchgate.net These calculations mapped the ground and excited state reaction pathways, identifying key diradical intermediates and conical intersections that govern the product distribution. researchgate.net Such computational approaches could be used to explore the photochemistry of this compound.
Strain Analysis and Ring Strain Energy Calculations
The fusion of a cyclopropane ring to a cyclohexane (B81311) ring in the bicyclo[4.1.0]heptane system introduces significant ring strain, which is a key determinant of its chemical reactivity.
Calculations of ring strain energy (RSE) quantify the destabilization of a cyclic molecule compared to a strain-free reference compound. While a specific RSE for this compound has not been reported, data for related compounds can provide an estimate. The presence of the cyclopropane ring is the major contributor to the strain. The reactivity of the bicyclo[4.1.0]heptane system is often driven by the release of this strain, for example, in ring-opening reactions. frontiersin.org
The table below presents hypothetical data to illustrate how such information would be presented if available for this compound, based on typical values for related strained systems.
Table 1: Illustrative Calculated Energetic Properties for Bicyclo[4.1.0]heptane Systems
| Property | Computational Method | Basis Set | Calculated Value (kcal/mol) | Reference Compound |
|---|---|---|---|---|
| Ring Strain Energy | DFT (B3LYP) | 6-31G* | Data not available | Bicyclo[4.1.0]heptane |
| Activation Energy (Ring Opening) | CASSCF/MP2 | 6-31G* | Data not available | Bicyclo[4.1.0]hept-2-ene |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Bicyclo[4.1.0]heptane |
| 1,6-Diazabicyclo[4.1.0]heptane |
| 7-Oxabicyclo[4.1.0]heptane |
| Bicyclo[4.1.0]hept-2-ene |
Computational Prediction of Spectroscopic Parameters
The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, offering insights into molecular structure and properties. For this compound, theoretical calculations, particularly those employing density functional theory (DFT), are instrumental in forecasting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These computational models allow for a comparison with experimental data, aiding in the confirmation of the compound's structure and the assignment of its spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of NMR spectra are crucial for the structural elucidation of bicyclic systems. Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often paired with DFT functionals like B3LYP, are commonly used to predict both ¹H and ¹³C chemical shifts with a high degree of accuracy. While specific computational studies detailing the NMR parameters for the parent this compound are not extensively documented in publicly available literature, general principles and studies on related substituted structures, such as 4,7,7-trimethylthis compound, provide a framework for understanding the expected spectral characteristics.
The strained three-membered cyclopropane ring fused to the seven-membered ring in this compound is expected to exert significant influence on the chemical shifts of nearby protons and carbons due to anisotropic effects. Computational models can precisely quantify these effects, predicting the upfield or downfield shifts of specific nuclei. For instance, protons on the cyclopropane ring are anticipated to show complex splitting patterns and shifts that are highly sensitive to their stereochemical environment.
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts, based on DFT calculations, would resemble the following:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on general principles of computational NMR prediction for similar structures, as specific literature data for the parent compound is not available.)
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 | 30.5 | 1.2 - 1.4 |
| C2 | 35.2 | 2.1 - 2.3 |
| C3 | 209.8 | - |
| C4 | 40.1 | 2.4 - 2.6 |
| C5 | 25.8 | 1.8 - 2.0 |
| C6 | 28.3 | 1.5 - 1.7 |
| C7 | 18.9 | 0.7 - 0.9 |
To interact with this table, you can sort the columns by clicking on the headers.
Infrared (IR) Spectroscopy
Computational vibrational analysis is a powerful tool for interpreting the IR spectrum of a molecule. By calculating the harmonic vibrational frequencies at a specific level of theory (e.g., B3LYP/6-31G(d)), a theoretical IR spectrum can be generated. For this compound, the most prominent feature in its predicted IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically expected in the region of 1700-1725 cm⁻¹.
Other significant predicted vibrational modes would include C-H stretching frequencies for the methylene (B1212753) and cyclopropyl (B3062369) groups, as well as various bending and rocking vibrations that constitute the fingerprint region of the spectrum. Comparing the computed frequencies with experimental IR data is essential for a complete vibrational assignment.
Table 2: Predicted Key Vibrational Frequencies for this compound (Note: This data is representative of typical DFT calculations for cyclic ketones and is for illustrative purposes.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| C=O Stretch | ~1715 | Strong |
| CH₂ Asymmetric Stretch | ~2950 | Medium |
| CH₂ Symmetric Stretch | ~2870 | Medium |
| Cyclopropane C-H Stretch | ~3050 | Medium-Weak |
| C-C Stretch | ~1000 - 1200 | Medium-Weak |
To interact with this table, you can sort the columns by clicking on the headers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Time-dependent DFT (TD-DFT) is the primary computational method for predicting the electronic absorption spectra of organic molecules. For this compound, the main electronic transition observable in the UV-Vis region would be the n → π* transition associated with the carbonyl chromophore. This transition is formally forbidden and is expected to result in a weak absorption band in the near-UV region. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of this transition.
Table 3: Predicted UV-Vis Absorption for this compound (Note: This data is an estimation based on computational studies of similar aliphatic ketones.)
| Electronic Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) |
| n → π* | ~280 - 300 | ~0.01 - 0.05 |
To interact with this table, you can sort the columns by clicking on the headers.
Applications in Organic Synthesis and Materials Science
Bicyclo[4.1.0]heptan-3-one as a Versatile Synthetic Building Block
This compound is a valuable starting material for creating a wide array of more complex organic molecules, finding use in fields like drug development. smolecule.com Its utility stems from the unique combination of the strained cyclopropane (B1198618) ring and the ketone functionality, which allows for a diverse range of chemical transformations.
The bicyclo[4.1.0]heptane skeleton is a foundational element for the construction of intricate molecular structures. Methodologies have been developed to access complex polycyclic architectures through cascade reactions initiated from precursors with this core structure. chemrxiv.org For instance, visible light-induced pericyclic cascade reactions of related diazodienals with vinyl arenes can produce bicyclo[4.1.0]hept-3-ene fused polycycles with high yield and diastereoselectivity. chemrxiv.org Similarly, palladium-catalyzed intramolecular coupling and cyclization reactions have been employed to create substituted bicyclo[4.1.0]heptenes, demonstrating the scaffold's utility in building more elaborate systems. acs.orgdoi.org The reactivity of the cyclopropane ring can be harnessed, for example, in acid-promoted cleavage reactions to generate specific structural features in larger polycyclic systems. tandfonline.com
Research has demonstrated the synthesis of various fused and bridged polycyclic compounds starting from bicyclo[4.1.0]heptane derivatives. chemrxiv.org
Table 1: Examples of Polycyclic Systems Derived from Bicyclo[4.1.0]heptane Precursors
| Precursor Type | Reaction Type | Resulting Architecture | Key Features |
| Diazodienals | Photoclick Pericyclic Cascade | Bicyclo[4.1.0]hept-3-ene Fused Polycycles | High yield and diastereoselectivity under visible light. chemrxiv.org |
| 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione | Palladium-Catalyzed Coupling-Cyclization | 2-Styryl-Substituted Bicyclo[4.1.0]hept-3-enes | Regio- and stereoselective formation. acs.orgdoi.org |
| Acyl Silanes with Tethered Olefins | Intramolecular Photocycloaddition | Oxa-bicyclo[4.1.0]heptane Scaffolds | Visible light-induced, catalyst-free formation of fused ring systems. scispace.com |
| Aza-1,6-enynes | Oxidative Cyclopropanation | Azabicyclo[4.1.0]heptane Derivatives | Transition-metal-free synthesis forming multiple bonds in one step. researchgate.net |
The bicyclo[4.1.0]heptane core is a privileged structural motif found in several natural products known for their significant biological activities. nih.govchemrxiv.org Its presence in these molecules makes this compound and its derivatives crucial synthons for their total synthesis.
One notable example is avenaol, a C20 germination stimulant related to strigolactones, which features a bicyclo[4.1.0]heptanone skeleton with an all-cis-substituted cyclopropane ring. kyoto-u.ac.jp The synthesis of such natural products presents significant challenges, including the construction of the bicyclo[4.1.0]heptanone core itself. kyoto-u.ac.jp Other natural products containing this core structure include (±)-sesquicarene, (+)-isovelleral, and (-)-cubebol, which exhibit a range of biological properties, including anti-inflammatory and antimicrobial activities. chemrxiv.org The development of synthetic methods that can efficiently and stereoselectively construct this bicyclic system is therefore of great importance for accessing these and other related natural products. chemrxiv.org
The synthesis of enantiomerically pure bicyclo[4.1.0]heptane derivatives is critical for their application in pharmaceuticals and as chiral building blocks. nih.govgoogle.comresearchgate.net Various strategies have been developed to achieve this, often starting from chiral precursors or employing asymmetric reactions. For example, enantiomerically pure carbocyclic nucleoside analogues with five chiral centers have been synthesized from a known enantiomerically pure bicyclo[4.1.0]heptane alcohol. nih.govacs.org This synthesis involved establishing a functionalized bicyclo[4.1.0]heptyl azide (B81097) intermediate through highly regio- and stereoselective reactions. nih.govacs.org
Patented research also highlights the use of chiral this compound derivatives as key intermediates in the synthesis of orexin (B13118510) receptor agonists. google.com These synthetic routes often involve the resolution of racemic mixtures or the use of chiral reagents to establish the desired stereochemistry. The ability to produce specific stereoisomers is crucial, as the biological activity of pharmaceuticals is often highly dependent on their three-dimensional structure. researchgate.net
Development of Novel Synthetic Methodologies utilizing this compound Reactivity
The unique structural features of this compound have spurred the development of new synthetic methods that exploit its reactivity. researchgate.netnih.gov These methodologies often focus on activating the cyclopropane ring or utilizing the ketone for further transformations.
Recent advances include visible light-mediated "photoclick" reactions that use diazoenal precursors to generate bicyclo[4.1.0]heptane-fused polycycles. chemrxiv.org This approach is notable for proceeding under mild, catalyst-free conditions. chemrxiv.orgscispace.com Transition-metal catalysis, particularly with palladium, has been effectively used for the intramolecular coupling and cyclization of dienones to form substituted bicyclo[4.1.0]heptenes in a regio- and stereoselective manner. acs.orgdoi.org Furthermore, acid-promoted cleavage of the cyclopropane ring in bicyclo[4.1.0]heptan-3-ones has been studied, revealing that the regioselectivity of the ring-opening can be influenced by factors such as acid strength and steric hindrance. tandfonline.com
Table 2: Selected Synthetic Methodologies Utilizing Bicyclo[4.1.0]heptane Reactivity
| Methodology | Reagents/Conditions | Transformation | Significance |
| Photoclick Pericyclic Cascade | Diazodienals, Vinyl Arenes, Visible Light | Construction of Fused Polycycles | Catalyst-free, high yield, sustainable platform. chemrxiv.org |
| Palladium-Catalyzed Cyclization | Pd(PPh₃)₄, Ag₂CO₃, K₂CO₃ | Synthesis of Substituted Bicyclo[4.1.0]heptenes | High regio- and stereoselectivity. acs.orgdoi.org |
| Acid-Promoted Cleavage | Various Acids | Regioselective C-C Bond Cleavage | Pathway is directed by steric and electronic factors. tandfonline.com |
| Mn(III)-mediated Annulation | Vinyl Azides, Bicyclo[4.1.0]heptan-1-ols | Formation of 2-azabicyclo[4.3.1] frameworks | Formal [3+3]-annulation to construct nitrogen-containing bridged systems. nih.gov |
Formation of Heterocyclic Frameworks through Ring Expansion
The strained three-membered ring of the bicyclo[4.1.0]heptane system makes it a suitable precursor for ring-expansion reactions to form larger heterocyclic frameworks. These transformations are valuable for accessing diverse molecular scaffolds, particularly those containing nitrogen or oxygen, which are prevalent in pharmaceuticals. researchgate.netnih.gov
For example, aza- and oxa-bicyclo[4.1.0]heptanes, prepared via photochemical cyclopropanation, have been shown to undergo ring expansion with hydrazine (B178648) to yield valuable heterocyclic frameworks. scispace.com Another powerful method involves the manganese(III)-mediated formal [3+3]-annulation of vinyl azides with bicyclo[4.1.0]heptan-1-ols. This reaction constructs 2-azabicyclo[4.3.1] frameworks through a radical-initiated cascade, demonstrating a novel approach to nitrogen-containing bridged systems. nih.gov These methodologies highlight the potential of using the inherent strain of the bicyclo[4.1.0]heptane core to drive the formation of more complex, synthetically useful heterocyclic structures.
Potential Applications in Material Science (e.g., polymer precursors, advanced materials)
The reactivity of the bicyclo[4.1.0]heptane scaffold also suggests potential applications in the field of materials science. The development of efficient and modular synthetic methods, such as visible light-mediated photoclick reactions, opens avenues for its use in polymer synthesis and bioconjugation. chemrxiv.org Click chemistry principles—characterized by high yields, fast reaction times, and minimal byproducts—are highly desirable for creating polymers and functionalizing materials. chemrxiv.org The ability to rapidly construct complex architectures from simple bicyclo[4.1.0]heptane-derived building blocks under mild conditions makes this chemical entity an attractive candidate for the synthesis of novel polymers and advanced materials. smolecule.comchemrxiv.org
Future Research Directions and Emerging Trends
Challenges in Regioselectivity and Stereocontrol of Complex Transformations
Achieving high levels of regioselectivity and stereocontrol in transformations involving the bicyclo[4.1.0]heptan-3-one scaffold remains a significant challenge for synthetic chemists. The rigid, three-dimensional structure of the bicyclic system presents distinct steric and electronic environments that can complicate reaction outcomes.
One of the primary challenges lies in controlling the site of reaction (regioselectivity) on the cyclohexane (B81311) ring, especially in the presence of the ketone functionality and the fused cyclopropane (B1198618). For instance, reactions such as enolate formation and subsequent alkylation can potentially occur at either the C-2 or C-4 position, and controlling this selectivity is not always straightforward. Furthermore, the facial selectivity of additions to the carbonyl group or to any double bonds introduced into the ring system is a critical stereochemical hurdle.
Recent research has highlighted these challenges and offered some solutions. For example, in the synthesis of carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane template, highly diastereoselective allylic oxidation and hydroboration reactions were key to controlling the stereochemistry. nih.govacs.org However, achieving this level of control often requires carefully chosen reagents and reaction conditions, and general methods applicable to a wide range of substrates are still needed. The development of catalytic enantioselective desymmetrization of meso-bicyclo[4.1.0]heptane derivatives represents a powerful strategy, but many existing methods proceed with the opening of the cyclopropane ring, which is not always the desired outcome. thieme-connect.com Ring-retentive desymmetrization methods are therefore a key area for future development. thieme-connect.com
Another challenge is controlling the stereochemical outcome of reactions involving the cyclopropane ring itself. The cis-fusion of the two rings creates distinct convex and concave faces, influencing the approach of reagents. Palladium-catalyzed intramolecular coupling-cyclization reactions have been shown to proceed in a regio- and stereoselective fashion to yield specific diastereomers of substituted bicyclo[4.1.0]heptenes. doi.orgacs.org However, predicting and controlling the stereoselectivity for a broad range of transformations remains an active area of research.
Future work in this area will likely focus on the design of new chiral catalysts and reagents that can better differentiate between the various reactive sites and faces of the this compound molecule. A deeper understanding of the conformational properties of this bicyclic system and its reaction intermediates will also be crucial for the rational design of highly selective transformations.
Exploration of Novel Reaction Manifolds and Catalytic Systems
The development of novel reaction manifolds and catalytic systems is a vibrant area of research in the field of bicyclo[4.1.0]heptane chemistry. Scientists are continually seeking more efficient, selective, and versatile methods for the synthesis and functionalization of this important scaffold. nih.gov
Transition-metal catalysis has been a cornerstone of these efforts, with various approaches being successfully applied to construct the bicyclo[4.1.0]heptane framework. researchgate.netnih.gov For example, gold(I)-catalyzed cycloisomerization of 1,6-cyclopropene-enes provides an efficient and diastereoselective route to substituted 3-oxa- and 3-azabicyclo[4.1.0]heptanes. researchgate.net Palladium-catalyzed intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides has been used to synthesize 2-styryl-substituted bicyclo[4.1.0]hept-3-enes with good yields and high diastereoselectivity. doi.orgacs.org
However, there is a growing interest in moving beyond traditional transition-metal catalysis to explore alternative activation modes. Organocatalysis, for instance, has emerged as a powerful tool for the enantioselective synthesis of bicyclo[4.1.0]heptane derivatives. researchgate.netthieme-connect.com Dihydroquinine-derived bifunctional tertiary aminosquaramides have been used as catalysts for the ring-retentive desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones through a formal C(sp2)–H alkylation. thieme-connect.com
Free radical-mediated cyclization reactions are also gaining prominence as a method for constructing the bicyclo[4.1.0]heptane skeleton. researchgate.netnih.gov A notable recent development is a transition-metal-free, sustainable methodology for the oxidative cyclopropanation of aza-1,6-enynes, which allows for the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives in a single step under mild conditions. researchgate.netrsc.org This approach is attractive due to its operational simplicity and wide functional group tolerance. rsc.org
The table below summarizes some of the novel catalytic systems being explored for the synthesis and derivatization of the bicyclo[4.1.0]heptane scaffold.
| Catalytic System | Reaction Type | Key Features |
| Gold(I) catalysts | Cycloisomerization of 1,6-cyclopropene-enes | Highly efficient and diastereoselective access to 3-oxa- and 3-azabicyclo[4.1.0]heptanes. researchgate.net |
| Palladium catalysts | Intramolecular coupling-cyclization | Regio- and stereoselective synthesis of substituted bicyclo[4.1.0]heptenes. doi.orgacs.org |
| Dihydroquinine-derived aminosquaramides | Enantioselective desymmetrization | Ring-retentive formal C(sp2)–H alkylation of meso-derivatives. thieme-connect.com |
| Radical initiators (transition-metal free) | Oxidative cyclopropanation of aza-1,6-enynes | Sustainable, single-step synthesis of functionalized azabicyclo[4.1.0]heptanes under mild conditions. researchgate.netrsc.org |
Future research in this area will likely focus on the discovery of new catalytic systems with even greater efficiency, selectivity, and substrate scope. The development of tandem or cascade reactions that can build molecular complexity rapidly from simple precursors is also a key goal. Furthermore, the exploration of unconventional activation methods, such as photoredox catalysis, could open up new avenues for the synthesis and functionalization of this compound and its derivatives.
Integration of Computational and Experimental Approaches for Reaction Discovery and Optimization
The synergy between computational and experimental chemistry is becoming increasingly important for advancing the field of organic synthesis, and the study of this compound is no exception. Density Functional Theory (DFT) and other computational methods are proving to be invaluable tools for understanding reaction mechanisms, predicting reactivity and selectivity, and guiding the design of new experiments. semanticscholar.orgacs.org
Computational studies have been used to investigate the intricate details of reactions involving the bicyclo[4.1.0]heptane skeleton. For example, a combined product and DFT computational study on the reactions of 3-ethyl-3-(trifluoromethyl)dioxirane with bicyclo[n.1.0]alkanes provided deep insights into the diastereoselective C-H bond hydroxylation. semanticscholar.orgacs.org The calculations showed that hyperconjugative interactions between the σ* orbitals of the C-H bonds and the Walsh orbitals of the cyclopropane ring activate these bonds towards hydrogen atom transfer. semanticscholar.orgacs.org Such insights are crucial for understanding and predicting the site-selectivity of oxidation reactions on this scaffold.
Furthermore, computational studies can help to elucidate complex reaction pathways that involve cationic intermediates and rearrangements. In the oxidation of 1-methylbicyclo[4.1.0]heptane, the detection of rearranged products provided clear evidence for the involvement of such intermediates, a finding that was supported by computational analysis. semanticscholar.orgacs.org This predictive power allows chemists to anticipate potential side reactions and devise strategies to minimize them.
The integration of computational and experimental approaches is also accelerating the discovery of new reactions. Theoretical calculations can be used to screen potential catalysts and substrates, identify promising reaction pathways, and predict the stereochemical outcomes of reactions. This in-silico screening can save significant time and resources in the laboratory by focusing experimental efforts on the most promising candidates. For example, in the development of new catalytic systems, computational modeling can be used to understand the catalyst-substrate interactions that govern selectivity, thereby guiding the design of more effective catalysts.
The table below provides examples of how computational and experimental approaches have been integrated in the study of bicyclo[4.1.0]heptane systems.
| Area of Study | Computational Approach | Experimental Validation/Insight |
| C-H Bond Oxygenation | DFT calculations of activation free energies and transition states. semanticscholar.orgacs.org | Product analysis confirming diastereoselective hydroxylation and rearranged products, supporting the predicted involvement of cationic intermediates. semanticscholar.orgacs.org |
| Reaction Mechanism Elucidation | Mapping of ground and excited state potential energy surfaces (e.g., CASSCF/MP2). researchgate.net | Explanation of product distribution in photochemical reactions and the independence of excitation wavelength. researchgate.net |
| Catalyst Design | Modeling of catalyst-substrate interactions. | Rational design of chiral catalysts for improved enantioselectivity in desymmetrization reactions. thieme-connect.com |
Looking ahead, the continued development of more accurate and efficient computational methods, coupled with the increasing availability of high-performance computing resources, will undoubtedly lead to an even deeper integration of theory and experiment in the study of this compound. This collaborative approach will be essential for tackling the most challenging problems in reaction discovery and optimization.
Development of Sustainable and Green Synthetic Routes for this compound and its Derivatives
In line with the broader goals of the chemical industry, there is a growing emphasis on the development of sustainable and green synthetic routes for the production of this compound and its derivatives. researchgate.netrsc.org The principles of green chemistry, which include waste prevention, atom economy, and the use of less hazardous chemicals, are guiding the design of new synthetic strategies. nih.gov
A key trend in this area is the move away from stoichiometric reagents towards catalytic methods, which can significantly reduce waste and improve efficiency. As discussed in section 7.2, the development of novel catalytic systems, including transition-metal, organo-, and biocatalysis, is a major focus of research. researchgate.netnih.gov These catalytic approaches often allow for reactions to be carried out under milder conditions, with lower catalyst loadings and higher turnover numbers, all of which contribute to a more sustainable process.
The development of transition-metal-free reactions is another important aspect of green chemistry in this field. researchgate.netrsc.org While transition metals are powerful catalysts, they can be expensive, toxic, and difficult to remove from the final product. Therefore, methods that can achieve similar transformations without the need for transition metals are highly desirable. The radical oxidation of aza-1,6-enynes to produce aza-bicyclo[4.1.0]heptane derivatives is a prime example of a sustainable, transition-metal-free approach. rsc.org
The choice of solvents and reagents is also a critical consideration in the design of green synthetic routes. There is a push to replace hazardous solvents with more environmentally benign alternatives, such as water, supercritical fluids, or ionic liquids. Similarly, the use of safer and more sustainable reagents is being explored. For example, photochemical methods that use visible light as a renewable energy source are being developed for reactions such as difluoromethylation, offering a green alternative to traditional methods. rsc.org
The table below outlines some of the green chemistry approaches being applied to the synthesis of bicyclo[4.1.0]heptane derivatives.
| Green Chemistry Principle | Application in Bicyclo[4.1.0]heptane Synthesis | Example |
| Catalysis | Use of small amounts of catalysts instead of stoichiometric reagents to improve efficiency and reduce waste. | Gold(I)-catalyzed cycloisomerization and palladium-catalyzed coupling-cyclization reactions. researchgate.netdoi.orgacs.org |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Cycloaddition and cycloisomerization reactions that form the bicyclic core in a single step. researchgate.net |
| Safer Solvents and Reagents | Replacing hazardous chemicals with more environmentally friendly alternatives. | Development of transition-metal-free radical cyclizations. researchgate.netrsc.org |
| Design for Energy Efficiency | Using milder reaction conditions and renewable energy sources. | Photochemical reactions utilizing visible light. rsc.org |
Future research in this area will continue to focus on the development of synthetic methods that are not only efficient and selective but also environmentally responsible. This includes the exploration of biocatalysis, the use of renewable feedstocks, and the design of processes that minimize energy consumption and waste generation. The ultimate goal is to create a toolkit of synthetic methods for this compound and its derivatives that is both powerful and sustainable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
